Apelin-12 (human, bovine, mouse, rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

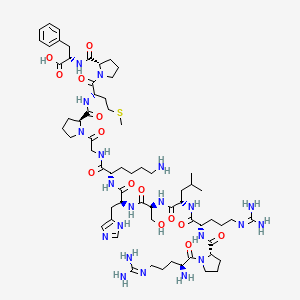

Apelin-12 is a peptide consisting of twelve amino acids, derived from the larger apelin precursorApelin-12 plays a significant role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Apelin-12 typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) methodology. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The temporary protection of the guanidine function of arginine residues by protonation (salt formation) is employed during the formation of the amide bond .

Industrial Production Methods: Industrial production of Apelin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to produce peptides suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Apelin-12 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung des Peptids, um seine Stabilität und Bioaktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden, um Disulfidbrücken einzuführen, wodurch die Stabilität des Peptids erhöht wird.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können verwendet werden, um Disulfidbrücken bei Bedarf zu brechen.

Substitution: Aminosäurereste können unter Verwendung spezifischer Reagenzien substituiert werden, um die Eigenschaften des Peptids zu verändern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit erhöhter Stabilität, Bioaktivität und Widerstandsfähigkeit gegen enzymatischen Abbau .

Wissenschaftliche Forschungsanwendungen

Apelin-12 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungsmethoden verwendet.

Biologie: Spielt eine Rolle beim Verständnis von Zellsignalwegen und Rezeptor-Ligand-Interaktionen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, Stoffwechselstörungen und Neuroprotektion untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt

5. Wirkmechanismus

Apelin-12 übt seine Wirkungen aus, indem es an den Apelin-Rezeptor (APJ) bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es verschiedene intrazelluläre Signalwege, darunter der Phosphatidylinositol-3-Kinase (PI3K)-Weg, der extrazelluläre Signal-regulierte Kinase (ERK)-Weg und der Nuclear Factor Kappa B (NF-κB)-Weg. Diese Wege regulieren Prozesse wie Zellproliferation, Migration und Überleben .

Ähnliche Verbindungen:

- Apelin-13

- Apelin-17

- Apelin-36

- [Pyr1]-Apelin-13

Vergleich: Im Vergleich zu anderen Apelin-Isoformen zeichnet sich Apelin-12 durch seine kürzere Peptidkette aus, die seine Bindungsaffinität und biologische Aktivität beeinflussen kann. Apelin-13 und [Pyr1]-Apelin-13 sind bekannt für ihre höhere biologische Wirksamkeit, während Apelin-36 eine längere Peptidkette und unterschiedliche funktionelle Eigenschaften aufweist .

Einzigartigkeit: Die einzigartige Struktur von Apelin-12 ermöglicht es, ein minimales aktives Fragment des Apelin-Vorläufers zu sein, was es zu einem wertvollen Werkzeug macht, um die grundlegenden Aspekte der Apelin-Rezeptor-Interaktionen und Signalmechanismen zu untersuchen .

Wirkmechanismus

Apelin-12 exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways regulate processes such as cell proliferation, migration, and survival .

Vergleich Mit ähnlichen Verbindungen

- Apelin-13

- Apelin-17

- Apelin-36

- [Pyr1]-Apelin-13

Comparison: Compared to other apelin isoforms, Apelin-12 is characterized by its shorter peptide chain, which may influence its binding affinity and biological activity. Apelin-13 and [Pyr1]-Apelin-13 are known for their higher biological potency, while Apelin-36 has a longer peptide chain and different functional properties .

Uniqueness: Apelin-12’s unique structure allows it to be a minimal active fragment of the apelin precursor, making it a valuable tool for studying the fundamental aspects of apelin receptor interactions and signaling mechanisms .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIODTAJAFBDDGP-TZIGXLGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H103N21O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate](/img/structure/B2517902.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/new.no-structure.jpg)

![13-butyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2517919.png)